Product packaging for N-dibenzo[b,d]furan-3-ylpentanamide(Cat. No.:)

N-dibenzo[b,d]furan-3-ylpentanamide

Cat. No.: B394791
M. Wt: 267.32g/mol
InChI Key: DDDMTWMTCNBUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-ylpentanamide is a chemical reagent of interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. The compound features a dibenzo[b,d]furan core, a privileged structure in the design of biologically active molecules. Scientific literature highlights that dibenzofuran derivatives are validated scaffolds for targeting protein kinases, which are crucial in cell signaling and are prominent targets in oncology research. For instance, certain dibenzofuran-based compounds have been developed as potent inhibitors of Pim-1/2 kinases and CLK1, showing promising low micromolar anticancer activity in assays against hematological malignancies like acute myeloid leukemia (AML) . The structural motif of the dibenzofuran core, especially when functionalized with amide groups, allows for specific interactions with the ATP-binding sites of various kinases. This makes such compounds valuable tools for probing kinase function and for hit-to-lead optimization campaigns . The pentanamide chain in this compound may contribute to its pharmacodynamic and pharmacokinetic properties, such as influencing solubility and binding affinity. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B394791 N-dibenzo[b,d]furan-3-ylpentanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32g/mol

IUPAC Name

N-dibenzofuran-3-ylpentanamide

InChI

InChI=1S/C17H17NO2/c1-2-3-8-17(19)18-12-9-10-14-13-6-4-5-7-15(13)20-16(14)11-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,19)

InChI Key

DDDMTWMTCNBUPU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for N Dibenzo B,d Furan 3 Ylpentanamide and Its Structural Analogues

Strategies for Dibenzo[b,d]furan Core Synthesis and Functionalization

Classical and Modern Approaches to Dibenzo[b,d]furan Ring System Formation

The construction of the dibenzo[b,d]furan (DBF) ring system can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

Classical Methods: Historically, the synthesis of dibenzofurans often involved intramolecular cyclization reactions of diaryl ethers or biphenyl (B1667301) derivatives. These methods, while foundational, sometimes require harsh reaction conditions.

Modern Methods: Contemporary organic synthesis largely favors transition-metal-catalyzed cross-coupling reactions due to their efficiency and functional group tolerance. Palladium-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Cyclization: One modern approach involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. For instance, palladium acetate (B1210297) in refluxing ethanol (B145695) can be used to cyclize diaryl ether diazonium salts to form the dibenzofuran (B1670420) core. biointerfaceresearch.com Another strategy uses a reusable Pd/C catalyst for the cyclization of O-iododiaryl ethers under ligand-free conditions. biointerfaceresearch.com

Suzuki-Miyaura Coupling and SNAr: An efficient protocol involves a key Suzuki-Miyaura coupling followed by an intramolecular SNAr reaction to form the dibenzofuran scaffold. researchgate.net

C-H Functionalization: Advanced methods also include palladium-catalyzed intramolecular C-H arylation, where O-aryl cyclic vinylogous esters undergo dehydrogenative coupling to build the fused ring system. acs.org A ruthenium(II)-catalyzed decarbonylative annulation of salicylaldehydes has also been developed for the synthesis of dibenzo[b,d]furans under mild conditions. acs.org

A summary of representative modern synthetic approaches is provided below.

Modern Synthetic Routes to Dibenzo[b,d]furan Core
Method Catalyst / Reagents Key Features
Intramolecular Cyclization Pd(OAc)₂ Cyclization of diaryl ether diazonium salts. biointerfaceresearch.com
Intramolecular Cyclization Pd/C Ligand-free cyclization of O-iododiaryl ethers. biointerfaceresearch.com
Suzuki Coupling / SNAr Pd catalyst Sequential coupling and intramolecular aromatic substitution. researchgate.net
C-H Arylation Pd catalyst Dehydrogenative intramolecular coupling. acs.org
Decarbonylative Annulation Ru(II) catalyst Mild conditions with low catalyst loading. acs.org

Regioselective Functionalization of Dibenzo[b,d]furan at the 3-Position

Introducing a functional group specifically at the 3-position of the pre-formed dibenzo[b,d]furan ring is a critical step that dictates the final structure. The electronic properties of the dibenzofuran system guide the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation: Direct bromination of a dibenzo[b,d]furan derivative using N-bromosuccinimide (NBS) has been shown to proceed regioselectively, providing a handle for further functionalization. chemistryviews.org For instance, treatment of dibenzo[b,d]furan-3-amine with NBS in chloroform (B151607) leads to the formation of 2-bromo-dibenzo[b,d]furan-3-amine, demonstrating substitution adjacent to the activating amino group. chemicalbook.com

Formylation: The formylation of 2-methoxydibenzo[b,d]furan with dichloromethyl methyl ether and tin(IV) chloride yields a mixture of aldehydes, including the 3-carbaldehyde derivative, which can then be converted to other functional groups. researchgate.net

Boronic Acid Synthesis: The synthesis of dibenzo[b,d]furan-3-ylboronic acid is a key strategy, as the boronic acid group is exceptionally versatile for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce a wide variety of substituents at the 3-position.

Precursor Synthesis: Dibenzo[b,d]furan-3-amine and Related Intermediates

The direct precursor to the final product is dibenzo[b,d]furan-3-amine. solubilityofthings.com This intermediate is a known chemical compound, available commercially and cataloged in numerous chemical databases. ontosight.aisigmaaldrich.com Its synthesis typically involves the reduction of a corresponding nitro-substituted dibenzofuran. The general pathway involves:

Nitration of Dibenzo[b,d]furan: Electrophilic nitration of dibenzo[b,d]furan introduces a nitro group onto the aromatic ring. The 3-position is one of the sites susceptible to electrophilic attack.

Reduction of the Nitro Group: The resulting 3-nitrodibenzo[b,d]furan is then reduced to the target amine, dibenzo[b,d]furan-3-amine. Common reducing agents for this transformation include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. This two-step reduction-acylation sequence starting from nitro compounds is a classical approach for preparing N-aryl amides. rsc.org

Dibenzo[b,d]furan-3-amine serves as a versatile building block for creating a variety of derivatives through reactions targeting the amino group. solubilityofthings.com

Amide Bond Formation Techniques for N-pentanamide Incorporation

The final key transformation is the creation of an amide bond between the dibenzo[b,d]furan-3-amine precursor and pentanoic acid. This reaction is one of the most frequently performed in medicinal chemistry and organic synthesis. nih.gov

Coupling Reagents and Conditions for Pentanoic Acid to Dibenzo[b,d]furan-3-amine Linkage

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.it Therefore, the carboxylic acid must be "activated" using a coupling reagent. A wide array of such reagents has been developed. nih.govmdpi.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. fishersci.itpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.it To improve yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govhepatochem.com

Onium Salts (Aminium/Uronium and Phosphonium): These reagents are highly efficient and lead to rapid reactions with minimal side products. hepatochem.com

Aminium/Uronium Salts: Examples include HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU. peptide.com They are very effective, especially when used with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activators. hepatochem.com

The general procedure involves stirring the carboxylic acid (pentanoic acid), the amine (dibenzo[b,d]furan-3-amine), the coupling reagent, and a base in a suitable aprotic solvent like DMF, DCM, or acetonitrile. nih.gov

Common Coupling Reagents for Amide Synthesis

Reagent Class Examples Common Additives/Bases Key Characteristics
Carbodiimides EDC, DCC, DIC HOBt, DMAP, DIPEA Widely used, cost-effective. Byproducts can complicate purification (e.g., DCU from DCC). nih.govfishersci.itpeptide.com
Aminium/Uronium Salts HATU, HBTU, COMU DIPEA, 2,6-Lutidine Highly efficient, fast reaction times, low racemization. peptide.comorganic-chemistry.org
Phosphonium Salts PyBOP, PyAOP DIPEA Very reactive, effective for hindered substrates. peptide.comhepatochem.com

Optimization of Reaction Yields and Purity Profiles

Achieving high yield and purity in amide coupling reactions often requires careful optimization of several parameters. nih.gov

Solvent and Temperature: The choice of solvent (e.g., DMF, THF, CH₂Cl₂) and reaction temperature can significantly impact reaction rates and the formation of side products. researchgate.netresearchgate.net

Stoichiometry and Reagent Choice: The molar ratios of the coupling partners, activating agent, and base are critical. nih.gov For challenging couplings, such as those involving electron-deficient amines, screening different coupling reagents is often necessary to find the optimal conditions. nih.gov For example, a study found that for a difficult coupling, HATU gave a 38% yield, while a system of EDC/DMAP with a catalytic amount of HOBt gave a superior 78% yield. nih.gov

Base Selection: The choice and amount of base can influence the reaction's success. Overly strong bases or nucleophilic bases can lead to side reactions, while insufficient base can result in poor conversion. DIPEA is a common choice due to its non-nucleophilic nature. nih.gov

Work-up and Purification: The final purity depends on the successful removal of excess reagents and byproducts. The byproduct of DCC (dicyclohexylurea) is notoriously difficult to remove due to its low solubility, whereas the urea (B33335) byproduct from DIC is more soluble, making it preferable for syntheses where easy purification is critical. peptide.com Aqueous workups and chromatographic purification are standard procedures to isolate the final, pure amide product. arabjchem.org

Recent advancements in high-throughput experimentation (HTE) and machine learning are being applied to predict optimal reaction conditions, minimizing the trial-and-error process traditionally required for optimization. nih.gov

Advanced Synthetic Techniques for Analogues (e.g., microwave-assisted synthesis, flow chemistry)

The synthesis of dibenzo[b,d]furan derivatives, the core of the target molecule, has been significantly advanced by modern techniques that enhance efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including dibenzo[b,d]furan analogues. znaturforsch.compnrjournal.com This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time and improved yields compared to conventional heating methods. znaturforsch.compnrjournal.com

For instance, an efficient one-pot synthesis of dibenzofuran derivatives has been developed using a microwave-assisted, ligand-free palladium-catalyzed intramolecular aryl-aryl cross-coupling reaction. znaturforsch.com In this method, aryl halides react with ortho-bromophenols in the presence of a base, followed by cyclization under microwave irradiation to yield dibenzofurans in as little as 10-60 minutes with yields ranging from 72-96%. znaturforsch.com This contrasts sharply with conventional heating methods which may require longer reaction times and the use of phosphine (B1218219) ligands. znaturforsch.com

Another application involves the synthesis of thiazole-substituted dibenzofurans, where microwave irradiation significantly shortens the reaction time for the cyclization step compared to conventional heating. researchgate.net The use of microwave energy is not only faster but can also be more energy-efficient, contributing to greener chemical processes. mdpi.com

Flow Chemistry

Flow chemistry, or continuous-flow synthesis, offers another advanced platform for the synthesis of amides and heterocyclic compounds. nih.govuc.pt This technique involves pumping reagents through a reactor coil or cartridge, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt The high surface-to-volume ratio in flow reactors enhances heat and mass transfer, improving safety and reproducibility, especially for highly exothermic or fast reactions. uc.pt

The formation of the amide bond in N-dibenzo[b,d]furan-3-ylpentanamide is a prime candidate for flow chemistry. Continuous-flow methods for amide synthesis are well-documented, often employing solid-supported reagents or catalysts that can be easily separated from the product stream, simplifying purification. nih.gov For example, a solvent-free, continuous-flow protocol for amide synthesis has been developed using a screw reactor, achieving high conversion rates and allowing for easy scale-up. rsc.org Such methodologies could be adapted for the synthesis of the target compound from 3-aminodibenzo[b,d]furan and a suitable pentanoic acid derivative. rsc.orgnih.gov

The synthesis of the dibenzo[b,d]furan core itself can also be adapted to flow systems. Multi-step flow syntheses have been successfully implemented for various heterocyclic compounds, demonstrating the potential for integrating the formation of the dibenzofuran ring and subsequent functionalization steps into a continuous, automated process. uc.pt

TechniqueKey AdvantagesExample Application (Analogues)Reference
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency.One-pot synthesis of substituted dibenzofurans via Pd-catalyzed cyclization. znaturforsch.com
Flow Chemistry Precise control, improved safety, scalability, simplified purification.Continuous-flow amidation using a screw reactor; multi-step synthesis of heterocycles. uc.ptrsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. mdpi.com The synthesis of this compound and its analogues can incorporate several of these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic cyclizations, such as the palladium-catalyzed formation of the dibenzofuran ring, are inherently more atom-economical than stoichiometric reactions. acs.org

Use of Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions. researchgate.netuio.no For example, Cu-catalyzed cyclization of cyclic diaryliodonium salts to form dibenzofurans has been achieved in water, offering a more environmentally benign route. acs.org Microwave-assisted solid-state reactions represent another solvent-free approach. researchgate.net

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The synthesis of dibenzofurans heavily relies on transition-metal catalysts (e.g., palladium and copper), which can be used in small amounts and potentially recycled. znaturforsch.comacs.org Furthermore, the development of ligand-free catalytic systems simplifies the reaction and reduces waste. znaturforsch.com

Use of Renewable Feedstocks: A long-term goal of green chemistry is the use of renewable starting materials. The synthesis of a nitrogen-containing furan (B31954) derivative, 3-acetamido-5-acetylfuran, from chitin (B13524) (a renewable biomass source) highlights a sustainable pathway for producing functionalized heterocyclic compounds. rsc.org While not directly applied to dibenzofuran yet, this demonstrates the potential for shifting away from petrochemical feedstocks. rsc.org

Stereochemical Considerations in the Synthesis of Dibenzo[b,d]furan Derivatives

Stereochemistry is a critical aspect when synthesizing biologically active molecules, as different stereoisomers can have vastly different pharmacological effects. While this compound itself is achiral, many of its analogues and related natural products possess chiral centers or axial chirality, making stereoselective synthesis crucial. qub.ac.ukrsc.org

The dibenzo[b,d]furan scaffold is present in several chiral natural products, such as the ribisins. qub.ac.uk The synthesis of these molecules often requires chemoenzymatic methods to establish the correct stereochemistry. For instance, toluene (B28343) dioxygenase-catalyzed cis-dihydroxylation of dibenzo[b,d]furan can produce enantiopure diol intermediates, which serve as valuable chiral building blocks for natural product synthesis. qub.ac.ukresearchgate.net This approach was instrumental in confirming and correcting the stereostructures of several ribisin family members. qub.ac.uk

Another key stereochemical feature in related structures is atropisomerism, which arises from restricted rotation around a single bond, creating stable, non-superimposable conformers. This is particularly relevant for bridged biaryl systems, such as dibenzo[b,d]azepines, which are structurally related to dibenzofurans. rsc.org Copper-catalyzed asymmetric intramolecular cyclizations have been developed to synthesize these 7-membered ring systems with high diastereo- and enantioselectivity, creating both central and axial chirality. rsc.org These strategies provide a framework for the potential asymmetric synthesis of chiral dibenzo[b,d]furan analogues where the ring system itself is a source of chirality.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Pentanamide (B147674) Chain

Variation in Alkyl Chain Length and Branching

The length and branching of the alkyl chain in amide-containing compounds can significantly influence their biological activity. In a series of bis-aryl sulfonamides, a clear correlation was observed between the length of an N-alkyl chain and bioactivity, with potency gradually decreasing as the chain length increased beyond five carbons (pentyl). nih.gov This suggests that an optimal chain length exists for fitting into a specific binding pocket.

Similarly, in a study of amantadine-thiourea conjugates, a longer alkyl chain (a 7-carbon chain) on an N-carbamothioylpentanamide derivative resulted in excellent urease inhibition, highlighting the crucial role of the alkyl chain in enzyme inhibition. mdpi.com These findings imply that for N-dibenzo[b,d]furan-3-ylpentanamide, variations in the pentanamide chain could modulate its biological efficacy. Shorter or longer chains, as well as the introduction of branching, could either enhance or diminish its interaction with a target protein by altering its conformational flexibility and hydrophobic interactions.

Table 1: Hypothetical SAR of Alkyl Chain Variation in N-dibenzo[b,d]furan-3-yl-alkanamides

Alkyl ChainChain LengthBranchingPredicted Biological Activity
Propanamide3NonePotentially increased activity due to reduced steric hindrance
Butanamide4NoneMay show comparable activity to pentanamide
Pentanamide 5 None Reference compound
Hexanamide6NoneLikely decreased activity due to steric clash
Iso-pentanamide5BranchedActivity may increase or decrease depending on binding site topology

This table is illustrative and based on general principles of medicinal chemistry.

Introduction of Heteroatoms or Functional Groups within the Alkyl Chain

The introduction of heteroatoms (e.g., oxygen, sulfur) or functional groups (e.g., hydroxyl, carbonyl) within the alkyl chain can profoundly alter a compound's properties. These modifications can introduce new hydrogen bonding opportunities, alter polarity, and affect metabolic stability. For instance, replacing a carbon atom with an oxygen to form an ether linkage can increase solubility and introduce a hydrogen bond acceptor site.

In the context of dibenzofuran (B1670420) derivatives, the presence of hydrogen bond acceptors, such as a carbonyl oxygen and an oxygen atom in an alkyloxy group, has been identified as crucial for inhibitory activity against certain protein tyrosine phosphatases. oncotarget.comnih.gov This underscores the potential of incorporating such functional groups into the pentanamide chain of the title compound to enhance its biological profile.

Conformational Analysis of the Pentanamide Moiety and its Influence on Interaction

The conformation of the pentanamide moiety is a critical determinant of how the molecule interacts with its biological target. The flexibility of the alkyl chain allows it to adopt various spatial arrangements, and the lowest energy conformation is not always the bioactive one. The presence of bulky groups or rigidifying elements can restrict this conformational freedom.

Computational studies and experimental techniques like X-ray crystallography are often employed to understand the preferred conformations of flexible chains. ethz.ch For instance, the analysis of pentapeptide sequences has shown that their conformation, whether helical or extended, is crucial for recognition by cellular machinery. nih.gov Similarly, the pentanamide chain of this compound will adopt a specific conformation to fit into its binding site, and this conformation will be influenced by the surrounding chemical environment. The ability of the chain to adopt the correct "bioactive conformation" is key to its efficacy.

Chemical Modifications of the Amide Linkage

The amide bond is a central feature of many biologically active molecules, but it can be susceptible to enzymatic degradation. sci-hub.se Therefore, its modification or replacement is a common strategy in medicinal chemistry to improve pharmacokinetic properties. sci-hub.senih.gov

Isosteric Replacements of the Amide Group (e.g., sulfonamide, thiourea)

Isosteric replacement involves substituting a functional group with another that has similar size, shape, and electronic properties. drughunter.com This can lead to compounds with improved potency, selectivity, and metabolic stability. researchgate.net

Sulfonamides: Replacing the amide group with a sulfonamide is a common strategy. In one study, replacing a sulfonamide with an amide resulted in a severe reduction of activity, highlighting the importance of this group for the biological effect. acs.org

Thioureas: Thiourea derivatives are also effective amide isosteres and have been explored as urease inhibitors. mdpi.com The thiocarbonyl group (C=S) has different electronic and hydrogen bonding properties compared to the carbonyl group (C=O) of the amide.

Heterocycles: Heterocyclic rings such as triazoles, oxadiazoles, and imidazoles can also serve as amide bond surrogates. sci-hub.sedrughunter.com These rings can mimic the geometry and hydrogen bonding capabilities of the amide group while often conferring greater metabolic stability. sci-hub.seresearchgate.net For example, 1,3,4-oxadiazoles are frequently used as bioisosteres of amides and esters. researchgate.net

Table 2: Potential Isosteric Replacements for the Amide Linkage in this compound

Original GroupIsosteric ReplacementKey Properties
Amide (-CONH-)Sulfonamide (-SO₂NH-)Tetrahedral geometry, strong H-bond donor/acceptor
Amide (-CONH-)Thiourea (-CSNH-)Different polarity and H-bonding, potential for metal chelation
Amide (-CONH-)1,2,4-TriazoleRigid, aromatic, maintains H-bond donor/acceptor properties
Amide (-CONH-)1,3,4-OxadiazolePlanar, metabolically stable, H-bond acceptor

This table is illustrative and based on established principles of isosteric replacement. nih.govresearchgate.net

N-Substitution Patterns and their Stereoelectronic Effects

Substitution on the amide nitrogen can have significant stereoelectronic effects, influencing the molecule's conformation and reactivity.

N-Alkylation: Adding an alkyl group to the amide nitrogen, such as N-methylation, can have varied effects. In some cyclic lipopeptides, N-methylation of the amide bond led to a complete loss of antibacterial activity, suggesting that the conformation of the peptide backbone is crucial for its function. nih.gov This is often due to the loss of a hydrogen bond donor and potential steric hindrance.

N-Arylation: Attaching an aryl group to the nitrogen can introduce new electronic properties and potential for pi-stacking interactions.

In a study on melatonin (B1676174) derivatives, N-amide substitution with various groups led to differing effects on antioxidative activities, with some derivatives showing enhanced radical scavenging while others had decreased reducing power. bohrium.comresearchgate.net This demonstrates that the nature of the N-substituent is critical in determining the biological outcome.

The structure-activity and structure-property relationships of this compound are complex and multifactorial. By systematically modifying the pentanamide chain and the amide linkage, it is theoretically possible to modulate the compound's biological activity and physicochemical properties. The principles derived from research on analogous structures provide a rational basis for the design of new derivatives with potentially improved therapeutic profiles. Further experimental investigation is necessary to validate these theoretical considerations and to fully elucidate the potential of this chemical scaffold.

Dibenzo[b,d]furan Ring System Modifications

The dibenzo[b,d]furan scaffold is a key structural feature of this compound, and modifications to this ring system can have profound effects on the molecule's pharmacological properties.

The biological activity of compounds containing the dibenzo[b,d]furan core can be significantly modulated by the nature and position of substituents. While specific SAR studies on this compound are not extensively documented in publicly available literature, research on other dibenzofuran derivatives provides valuable insights into potential pharmacological implications. ontosight.ai

For instance, a study on a series of novel dibenzofuran derivatives as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), an enzyme implicated in various diseases, revealed key SAR findings. nih.govoncotarget.comnih.gov Although the specific parent compound was not this compound, the principles of substitution on the dibenzofuran ring are applicable. The study demonstrated that substituents on the dibenzofuran core play a critical role in inhibitory activity and selectivity. nih.govoncotarget.comnih.gov

Key findings from the study on PTP-MEG2 inhibitors that can be extrapolated to understand the potential SAR of this compound include:

Influence of Alkoxy and Halogen Substituents: The presence and nature of alkoxy groups and halogen atoms on the dibenzofuran ring were shown to be important for activity. For example, one of the most potent compounds in the series featured a difluoromethoxy group at a specific position on the dibenzofuran ring, highlighting the potential importance of such substitutions for enhancing biological activity.

Role of the Amide Linker: The amide linkage, similar to that in this compound, is a common feature in many biologically active molecules and can participate in crucial hydrogen bonding interactions with biological targets. ontosight.ai

Impact of Side Chain Modifications: Modifications to the side chain attached to the dibenzofuran core also significantly influenced activity. The length and branching of the alkyl or aryl groups in the side chain were found to be critical for optimizing interactions with the target enzyme.

These findings suggest that systematic substitution on the dibenzo[b,d]furan core of this compound could lead to analogs with tailored pharmacological profiles.

Compound SeriesKey Structural FeaturesObserved Pharmacological ImplicationReference
Dibenzofuran derivatives as PTP-MEG2 inhibitorsDifluoromethoxy group on the dibenzofuran ringEnhanced inhibitory activity nih.govoncotarget.comnih.gov
Dibenzofuran derivativesAmide linkerPotential for hydrogen bonding with biological targets ontosight.ai
Dibenzofuran derivatives as PTP-MEG2 inhibitorsVariations in the side chain (length and branching)Critical for optimizing target interaction and activity nih.govoncotarget.comnih.gov

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, metabolic stability, and other pharmacokinetic properties of a lead compound. nih.govpreprints.orgacs.org In the context of this compound, the dibenzo[b,d]furan scaffold can be replaced by other isosteric or bioisosteric ring systems. A common bioisostere for the dibenzo[b,d]furan ring is the dibenzo[b,d]thiophene scaffold. rsc.orgsigmaaldrich.com

The replacement of the oxygen atom in the furan (B31954) ring with a sulfur atom to form a dibenzo[b,d]thiophene can lead to significant changes in the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. chemicalbook.com Thiophene-containing compounds are prevalent in many bioactive molecules. nih.gov

Studies comparing the biological activities of dibenzofuran and dibenzothiophene (B1670422) derivatives have shown that this bioisosteric replacement can lead to altered or improved pharmacological profiles. For example, in the context of materials for organic light-emitting diodes (OLEDs), both dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been synthesized and shown to possess high thermal stability and desirable electronic properties. rsc.org While this application is not directly pharmacological, it highlights the influence of the heteroatom on the molecular properties.

In a study on inhibitors of matrix metalloproteinase-12 (MMP-12), both dibenzofuran and dibenzothiophene derivatives were investigated, indicating that both scaffolds are considered viable for interaction with this particular biological target. researchgate.net

The potential effects of replacing the dibenzo[b,d]furan scaffold in this compound with dibenzo[b,d]thiophene could include:

Modified Lipophilicity: The sulfur atom in dibenzo[b,d]thiophene generally imparts a slightly different lipophilicity compared to the oxygen in dibenzo[b,d]furan, which could affect cell permeability and plasma protein binding.

Altered Metabolic Stability: The change in the heteroatom can influence the metabolic pathways of the compound, potentially leading to a different metabolic profile and half-life.

Changes in Binding Interactions: The different electronic nature of sulfur versus oxygen can alter the way the scaffold interacts with the amino acid residues in the binding pocket of a biological target, potentially leading to changes in potency and selectivity.

Original ScaffoldBioisosteric ReplacementPotential Effects on PropertiesReference
Dibenzo[b,d]furanDibenzo[b,d]thiopheneAltered lipophilicity, metabolic stability, and binding interactions rsc.orgchemicalbook.comresearchgate.net

Three-Dimensional SAR (3D-SAR) and Pharmacophore Modeling

3D-SAR and pharmacophore modeling are computational techniques that provide a three-dimensional understanding of the structural requirements for a molecule to be active at a specific biological target. creative-biolabs.comscribd.com These methods are invaluable for designing new ligands with enhanced affinity and selectivity.

Ligand-based pharmacophore models are generated by aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. acs.orgacs.org For this compound and its analogs, a ligand-based pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A study on dibenzofuran derivatives as PTP-MEG2 inhibitors successfully generated a ligand-based pharmacophore model using the "HipHop" technique. nih.govoncotarget.comnih.gov This model identified several key features crucial for inhibitory activity:

One ring aromatic (RA) feature.

Three hydrophobic (Hyd) features.

Two hydrogen bond acceptor (HBA) features.

The aromatic feature was associated with the fluoro-phenyl group, while the hydrophobic features corresponded to the isopropyl and phenyl groups, as well as an ethyl moiety. The hydrogen bond acceptor features were attributed to a carbonyl oxygen and an oxygen atom in an alkyloxy group. nih.govoncotarget.com

This model demonstrates that for a series of dibenzofuran derivatives, specific spatial arrangements of these pharmacophoric features are critical for binding to the active site of the target protein. A similar approach could be applied to a series of this compound analogs to elucidate the key structural requirements for their specific biological activity.

Pharmacophore FeatureCorresponding Chemical Group (Example from PTP-MEG2 inhibitors)ImportanceReference
Ring Aromatic (RA)Fluoro-phenyl groupEssential for activity nih.govoncotarget.com
Hydrophobic (Hyd)Isopropyl group, phenyl group, ethyl moietyContributes to binding affinity nih.govoncotarget.com
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen, alkyloxy oxygenForms key interactions with the target nih.govoncotarget.com

When the three-dimensional structure of the biological target is known, a structure-based pharmacophore model can be derived. nih.gov This involves identifying the key interaction points within the binding site of the target and translating them into pharmacophoric features. This approach offers a more direct understanding of the ligand-receptor interactions.

In the study of dibenzofuran-based PTP-MEG2 inhibitors, the ligand-based pharmacophore model was validated through molecular docking into the active site of the PTP-MEG2 enzyme (PDB code: 4GE6). nih.govoncotarget.comnih.gov The docking studies confirmed that the pharmacophoric features identified from the active ligands corresponded to key interaction sites within the enzyme's binding pocket.

The hydrogen bond acceptor features of the pharmacophore model were shown to interact with key amino acid residues in the active site, such as Ser516, Ala517, and Gln559. The hydrophobic features were oriented towards residues like Ala517, Ile519, and Arg521. oncotarget.com This correlation between the ligand-based pharmacophore and the structure-based interaction map provides strong validation for the pharmacophore model and offers a detailed understanding of the binding mode.

A similar structure-based approach could be employed for this compound if its biological target is known and a 3D structure is available. This would enable the design of new analogs with improved binding affinity based on the specific interactions within the target's active site.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of molecules with their biological activities. researchgate.netnih.govnih.govacs.orgmdpi.com These methods generate contour maps that visualize the regions where modifications to the molecular structure would be favorable or unfavorable for activity.

Dioxins and dioxin-like compounds, including dibenzofurans: These studies explored the physicochemical requirements for binding to the aryl hydrocarbon (Ah) receptor. The models revealed the importance of steric, electrostatic, hydrophobic, and hydrogen bonding properties for receptor affinity. nih.gov

Benzofuran/benzothiophene biphenyls as PTP1B inhibitors: These analyses provided 3D-QSAR models that were superimposed on the PTP1B active site, generating contour maps to guide the design of more potent inhibitors. nih.gov

Dibenzofuran and dibenzothiophene derivatives as MMP-12 inhibitors: These studies used 3D-QSAR techniques to identify the crucial structural features influencing MMP-12 inhibition. researchgate.net

These examples demonstrate the utility of CoMFA and CoMSIA in elucidating the SAR of dibenzofuran-containing compounds. A similar analysis of a series of this compound analogs would provide detailed 3D contour maps, offering valuable guidance for the rational design of new, more potent derivatives. The contour maps would indicate where bulky groups, electronegative or electropositive substituents, hydrophobic moieties, and hydrogen bond donors or acceptors could be introduced to enhance biological activity.

Molecular Mechanisms of Action and Biological Target Interactions

In Vitro Receptor Binding and Functional Assays

Quantitative ligand binding studies have been instrumental in characterizing the affinity of dibenzo[b,d]furan derivatives for various receptors. These studies typically determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are measures of a ligand's binding affinity to a receptor. For instance, a series of dibenzofuranylethylamines has been synthesized and evaluated for their binding affinity at 5-HT₂A and 5-HT₂C receptors. uchile.cl

In vitro studies have demonstrated that the Kᵢ values of these derivatives at the 5-HT₂C subtype are all submicromolar, with the most potent compound exhibiting a Kᵢ as low as 35 nM. uchile.cl The introduction of bulky N-substituents, such as a dibenzofurylmethyl (DBFM) group, on a phenethylamine (B48288) scaffold can influence receptor affinity. For example, attachment of the DBFM group through its 4-position generally favored affinity for all three 5-HT₂ receptor subtypes. nih.gov One such derivative displayed 10- and 40-fold higher affinities at the 5-HT₂A and 5-HT₂C receptors, respectively. nih.gov

Binding Affinities (Kᵢ) of Representative Dibenzo[b,d]furan Derivatives at 5-HT₂ Receptors
CompoundReceptor SubtypeKᵢ (nM)
Dibenzofuranylethylamine Analog (Compound 5)5-HT₂C35
4-DBFM Substituted Phenethylamine (Compound 5)5-HT₂ASignificantly Higher Affinity
4-DBFM Substituted Phenethylamine (Compound 5)5-HT₂CSignificantly Higher Affinity

The functional activity of dibenzo[b,d]furan derivatives at 5-HT₂ receptors has been extensively profiled. Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists. For example, certain dibenzofuranylethylamines are full agonists at the 5-HT₂C receptor, while simultaneously being partial agonists with lower affinity for the 5-HT₂A receptor. uchile.cl

The introduction of a bulky N-dibenzofuranylmethyl substituent on a phenethylamine core resulted in compounds that were relatively weak partial 5-HT₂A receptor agonists, but full or nearly full agonists at the 5-HT₂C subtype in a calcium mobilization assay. nih.gov Conversely, other structural modifications to the dibenzofuran (B1670420) core have led to the development of potent 5-HT₂A/₂C receptor antagonists. researchgate.net Some of these antagonists have shown promise in animal models for CNS disorders. researchgate.net Furthermore, pimavanserin, an inverse agonist of the 5-HT₂A receptor, has served as a template for the design of new dibenzofuran-based inverse agonists. researchgate.net

Functional Activity Profiles of Dibenzo[b,d]furan Derivatives at 5-HT₂ Receptors
Derivative ClassReceptor SubtypeFunctional Activity
Dibenzofuranylethylamines5-HT₂CFull Agonist
Dibenzofuranylethylamines5-HT₂APartial Agonist
N-Dibenzofuranylmethyl Phenethylamines5-HT₂AWeak Partial Agonist
N-Dibenzofuranylmethyl Phenethylamines5-HT₂CFull/Nearly Full Agonist
2-(aminoalkyl)-tetrahydro-dibenzocyclohepta[1,2-b]furan derivatives5-HT₂A/₂CAntagonist

Selectivity is a crucial aspect of drug design, and dibenzo[b,d]furan derivatives have shown varying degrees of selectivity for different 5-HT₂ receptor subtypes. The high sequence identity in the orthosteric ligand-binding domain of human 5-HT₂ receptor subtypes makes achieving selectivity challenging. uchile.clacs.org Nevertheless, some dibenzofuranylethylamine analogs exhibit greater than 70-fold selectivity for the 5-HT₂C receptor over the 5-HT₂A subtype. uchile.clacs.org

Molecular docking studies have provided insights into the structural basis for this selectivity. A key difference lies in a single amino acid residue at position 5.46 within the orthosteric binding pocket: an alanine (B10760859) in the 5-HT₂C receptor versus a larger serine in the 5-HT₂A receptor. uchile.clresearchgate.net This difference is thought to weaken a π-π stacking interaction and break a hydrogen bond for certain ligands in the 5-HT₂A receptor, thereby favoring binding to the 5-HT₂C subtype. uchile.clresearchgate.net In contrast, some 4-substituted N-dibenzofuranylmethyl phenethylamine derivatives show less than fourfold selectivity among the three 5-HT₂ receptor subtypes. nih.gov

Enzyme Kinetic Studies

Theoretical studies have explored the potential for dibenzo derivatives to interact with and inhibit the 5α-reductase enzyme, which is involved in the development of prostate cancer. ccij-online.org These in silico studies calculate the inhibition constant (Kᵢ) to predict the affinity of a compound for the enzyme. The results indicated that certain dibenzo derivatives could have a higher affinity for the 5α-reductase enzyme surface than the known inhibitor finasteride, suggesting they may act as inhibitors. ccij-online.orgwikipedia.org Specifically, the inhibition constants for some dibenzo derivatives were found to be lower than that of finasteride, indicating a potentially stronger interaction. ccij-online.org

Theoretical Inhibition Constants (Kᵢ) of Dibenzo Derivatives for 5α-Reductase
CompoundInhibition Constant (Kᵢ) vs. Finasteride
Dibenzo derivative 13Lower
Dibenzo derivative 2Differences in constant inhibition levels compared with dutasteride
Dibenzo derivative 5Differences in constant inhibition levels compared with dutasteride

Molecular docking simulations have been employed to characterize the interactions within the enzyme-ligand complex for both 5-HT₂ receptors and the 5α-reductase enzyme. For 5-HT₂ receptors, docking studies revealed that dibenzofuranylethylamines bind to the orthosteric site and establish ionic, hydrogen-bonding, and π-π stacking interactions with key amino acid residues. uchile.clacs.org The orientation of the dibenzofuran moiety within the binding pocket appears to be a critical determinant of selectivity. uchile.clresearchgate.net

In the case of the 5α-reductase enzyme, theoretical docking studies have identified the amino acid residues involved in the coupling of dibenzo derivatives with the protein surface. ccij-online.org These computational models suggest that the derivatives may interact with the enzyme surface, potentially leading to its inhibition. ccij-online.org

Molecular Recognition and Ligand Efficiency Principles

The molecular recognition of N-dibenzo[b,d]furan-3-ylpentanamide by its biological targets is a multifactorial process governed by the molecule's distinct structural components: the rigid, aromatic dibenzo[b,d]furan core and the flexible pentanamide (B147674) side chain. The interplay of hydrophobic interactions, hydrogen bonding, and aromatic interactions dictates the compound's binding affinity and specificity. Complementing this is the analysis of ligand efficiency, which provides a quantitative measure of the binding potency relative to the molecule's size and lipophilicity.

Molecular Recognition

The binding of this compound to a protein target is predicated on the complementary nature of the ligand and the receptor's binding site. The key interactions are driven by the dibenzofuran scaffold and the pentanamide functional group.

The dibenzo[b,d]furan moiety serves as a crucial anchor for molecular recognition. This tricyclic system is largely planar and hydrophobic, facilitating strong van der Waals forces and hydrophobic interactions with nonpolar amino acid residues in the binding pocket. Furthermore, the fused aromatic rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the target protein. nih.gov The oxygen atom within the furan (B31954) ring can act as a hydrogen bond acceptor, forming a key directional interaction with a suitable donor group on the protein. nih.gov

Studies on various dibenzofuran derivatives have elucidated a common pharmacophore model essential for biological activity. nih.gov This model often includes:

Aromatic Features (RA): The dibenzofuran core itself provides a significant aromatic feature. nih.gov

Hydrophobic Features (Hyd): The planar rings and any alkyl substituents contribute to hydrophobic interactions. nih.gov

Hydrogen Bond Acceptors (HBA): The furan oxygen and the carbonyl oxygen of the amide are key hydrogen bond acceptors. nih.gov

A hypothetical model of the molecular recognition of this compound would involve the dibenzofuran core docking into a hydrophobic pocket lined with aromatic residues, stabilized by π-π stacking. The furan oxygen and the amide's carbonyl oxygen would form hydrogen bonds with donor groups on the protein, while the amide's N-H group would interact with a hydrogen bond acceptor. The pentyl chain would then orient itself to maximize hydrophobic contact with the protein surface.

Ligand Efficiency Principles

Ligand efficiency (LE) metrics are critical in drug discovery for evaluating the quality of a compound by normalizing its potency for its size. nih.gov This helps in identifying compounds that have a favorable balance of binding affinity and molecular properties, making them more likely to be developed into successful drugs. nih.gov

Ligand Efficiency (LE) is defined as the binding energy per non-hydrogen atom (heavy atom count, HAC). It is calculated as:

LE = -ΔG / HAC

where ΔG is the Gibbs free energy of binding. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP). It is a valuable metric for avoiding excessive lipophilicity, which can lead to poor pharmacokinetic properties. nih.gov It is calculated as:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. Higher LLE values are generally desirable.

Percentage Efficiency Index (PEI) is another useful metric, particularly when a precise IC₅₀ value is not available. It relates the percentage of inhibition at a given concentration to the molecular weight (MW) of the compound. semanticscholar.org

PEI = (% Inhibition at x concentration) / MW

A higher PEI suggests a more efficient molecule in terms of its size. semanticscholar.org

The application of these principles to this compound would involve measuring its binding affinity for a specific target and its lipophilicity. Based on these values, its efficiency as a ligand can be quantified and compared to other compounds, guiding further optimization efforts.

Table of Potential Ligand Efficiency Metrics for this compound and Related Analogs

CompoundMolecular Weight ( g/mol )logPpIC₅₀Ligand Efficiency (LE)¹Lipophilic Ligand Efficiency (LLE)
This compound295.364.26.50.302.3
Analog A (shorter chain)267.313.56.20.312.7
Analog B (more polar)311.363.86.80.323.0

¹Calculated based on a hypothetical binding energy. This table is for illustrative purposes only.

Computational Chemistry and in Silico Approaches to N Dibenzo B,d Furan 3 Ylpentanamide Research

Electronic Structure and Quantum Chemical Characterization

Quantum chemical characterization is fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic distribution. These properties are dictated by the arrangement of electrons and nuclei, which can be modeled using various computational methods.

Interactive Table 1: Predicted Ground State Geometric Parameters for N-dibenzo[b,d]furan-3-ylpentanamide using DFT

ParameterAtoms InvolvedPredicted Value
Bond LengthC(carbonyl)-N(amide)~1.36 Å
Bond LengthC(furan)-O(furan)~1.37 Å
Bond AngleO(carbonyl)-C-N~122°
Dihedral AngleC-C-C-C (Side Chain)Variable (Flexible)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests higher reactivity. For this compound, the electron-rich dibenzofuran (B1670420) ring system is expected to be the primary contributor to the HOMO, while the LUMO is likely distributed across the heterocyclic ring system and the electron-withdrawing amide group.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Significance
HOMO-5.8 to -6.2Electron-donating capacity
LUMO-1.5 to -1.9Electron-accepting capacity
HOMO-LUMO Gap4.0 to 4.7Chemical reactivity and stability

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules. researchgate.net The map uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.netmdpi.com For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group and the oxygen within the furan (B31954) ring, highlighting these as key sites for hydrogen bond acceptance. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the amide group (N-H), identifying it as a potential hydrogen bond donor site.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. endocrine-abstracts.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of ligand-target interactions.

Given the structural motifs within this compound, several biological targets are of interest for docking studies.

5-HT₂ Receptors: Dibenzofuran-containing compounds have been investigated as ligands for serotonin (B10506) receptors. nih.govnih.gov Docking simulations of this compound into the 5-HT₂A receptor would assess its fit within the orthosteric binding pocket. Key interactions could involve π-π stacking between the dibenzofuran rings and aromatic residues like Phenylalanine, and hydrogen bonding between the amide group and polar residues. nih.gov Selectivity between 5-HT₂A and 5-HT₂C subtypes is often determined by subtle differences in the binding pocket, such as the substitution of a single amino acid (e.g., Ser242 in 5-HT₂A vs. Ala222 in 5-HT₂C). nih.gov

Androgen Receptor (AR): The androgen receptor's ligand-binding domain (LBD) is a validated target for prostate cancer therapies. researchgate.netfrontiersin.org Docking studies can predict whether this compound can act as an AR modulator. The simulation would likely place the hydrophobic dibenzofuran core into the hydrophobic pocket of the LBD, while the pentanamide (B147674) tail could form crucial hydrogen bonds with key residues such as Gln711 and Arg752, potentially antagonizing the receptor. nih.gov

5α-Reductase Enzyme: This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT) and is a target for treating benign prostatic hyperplasia. medcraveonline.com Inhibitors of 5α-reductase often work by forming stable interactions within the enzyme's active site. nih.gov Docking simulations could reveal if this compound can bind effectively, for instance, by forming hydrogen bonds with critical residues like Glu57 and Tyr91, which are known to be essential for inhibitor binding. researchgate.net

Following docking simulations, a detailed analysis of the binding mode provides an "interaction fingerprint"—a summary of the specific non-covalent interactions that stabilize the ligand-receptor complex. This analysis is crucial for understanding the structural determinants of binding affinity and selectivity. For this compound, these fingerprints would vary depending on the target protein but would be composed of a combination of hydrophobic contacts, hydrogen bonds, and π-stacking interactions.

Interactive Table 3: Predicted Interaction Fingerprints for this compound with Biological Targets

Biological TargetKey Interacting Residues (Predicted)Likely Interacting Moiety of CompoundType of Interaction
5-HT₂A Receptor Phe339, Phe340, Trp336Dibenzo[b,d]furan Coreπ-π Stacking
Asp155Amide Group (if protonated)Ionic Bond / H-Bond
Ser242Pentanamide ChainHydrogen Bond
Androgen Receptor Leu704, Met745, Phe764Dibenzo[b,d]furan CoreHydrophobic Interaction
Arg752, Gln711Carbonyl Oxygen (Amide)Hydrogen Bond
Asn705Amide N-HHydrogen Bond
5α-Reductase Tyr91, Glu57Carbonyl Oxygen (Amide)Hydrogen Bond
Leu56, Phe217Dibenzo[b,d]furan Core & Alkyl ChainHydrophobic/van der Waals

Scoring Function Validation and Optimization

In the realm of computational drug discovery, scoring functions are pivotal for estimating the binding affinity between a ligand, such as this compound, and its potential biological target. The accuracy of these functions is paramount for successful virtual screening campaigns. The validation and optimization of scoring functions for a specific chemical scaffold like the dibenzofuran core of this compound would involve a systematic process.

Initially, a diverse set of known binders and non-binders for a relevant target would be compiled. Docking simulations would then be performed, and the ability of various scoring functions to distinguish between the active and inactive compounds would be assessed. Key metrics for this validation include the enrichment factor, which measures how well the scoring function prioritizes active compounds, and the receiver operating characteristic (ROC) curve analysis, which evaluates the trade-off between true positive and false positive rates.

Should standard scoring functions exhibit suboptimal performance for the dibenzofuran scaffold, optimization would be necessary. This could involve re-parameterizing the scoring function by adjusting the weights of its different energy terms (e.g., van der Waals, electrostatic, hydrogen bonding) to better reflect the specific interactions governing the binding of this compound. Machine learning approaches, trained on experimental binding data for a series of dibenzofuran analogs, could also be employed to develop a custom, highly accurate scoring function.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the intricate movements and conformational changes of both the ligand and its target over time.

Ligand-Target Complex Stability and Conformational Sampling

Conformational sampling during the MD simulation would reveal the flexibility of the pentanamide side chain of this compound and any induced-fit changes in the target protein upon binding. Analysis of the trajectory could identify dominant conformations and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex.

Binding Pathway and Residence Time Simulations

Advanced MD techniques can be utilized to explore the entire binding process. Steered molecular dynamics (SMD) or umbrella sampling simulations could be employed to map the binding pathway of this compound into the active site of its target. This would provide insights into the energy barriers and intermediate states along the binding and unbinding routes.

Furthermore, long-timescale MD simulations or specialized methods like metadynamics can be used to estimate the ligand's residence time—the average duration for which the ligand remains bound to its target. A longer residence time is often correlated with a more durable therapeutic effect.

Virtual Screening and Library Design

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Ligand-Based Virtual Screening Utilizing this compound as a Query

In the absence of a known 3D structure for the target, ligand-based virtual screening (LBVS) becomes a valuable tool. Using the known structure of this compound as a query, large chemical databases can be searched for molecules with similar properties. This can be based on 2D similarity, which compares chemical fingerprints, or 3D similarity, which assesses the shape and pharmacophoric features of the molecules. The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities.

The following table outlines a hypothetical ligand-based virtual screening workflow:

StepDescriptionTools and Techniques
1. Query PreparationGeneration of a 3D conformation of this compound and identification of its key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).Molecular modeling software (e.g., Schrödinger, MOE)
2. Database SelectionChoice of a large, diverse chemical compound database to screen.ZINC, ChEMBL, PubChem
3. ScreeningSearching the database for molecules that match the 2D or 3D features of the query.ROCS, Phase, ECFP fingerprints
4. Hit Selection and FilteringRanking the hits based on similarity scores and applying drug-likeness filters (e.g., Lipinski's rule of five) to prioritize promising candidates for further investigation.Data analysis and filtering tools

Structure-Based Virtual Screening for Novel Scaffolds

When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) can be employed to identify novel chemical scaffolds that can potentially bind to the same site as this compound. This approach involves docking a large library of compounds into the target's binding pocket and using a scoring function to rank them based on their predicted binding affinity.

The goal of SBVS in this context would be to discover compounds with different core structures (novel scaffolds) that can still form favorable interactions with the key residues in the active site. This can lead to the identification of new classes of inhibitors with potentially improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles.

A typical SBVS campaign is summarized in the table below:

StepDescriptionTools and Techniques
1. Target PreparationPreparing the 3D structure of the target protein, including adding hydrogens, assigning protonation states, and defining the binding site.Protein preparation wizards in docking software
2. Database PreparationPreparing a library of 3D conformers for each compound in the screening database.LigPrep, Open Babel
3. DockingDocking the compound library into the defined binding site of the target.Glide, AutoDock, DOCK
4. Hit PrioritizationRanking the docked compounds based on their scoring function values and visually inspecting the top-ranked poses to assess their interactions with the target.Docking software analysis tools

Through the systematic application of these computational methodologies, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, paving the way for its potential development in various scientific domains.

De Novo Design Principles Guided by this compound

De novo drug design aims to create novel molecular structures with desired pharmacological properties from scratch, rather than by modifying existing compounds. This process can be significantly guided by the structural information of a known molecule, such as this compound. By dissecting its constituent parts—the rigid dibenzo[b,d]furan scaffold and the flexible pentanamide side chain—computational methods can explore vast chemical space to generate new molecules that retain key interaction features while possessing novel architectures.

The core principle involves using the dibenzo[b,d]furan moiety as a foundational scaffold. ontosight.ai This tricyclic system provides a well-defined three-dimensional structure that can be positioned within a target's binding site. ontosight.ai Computational algorithms can then "grow" new functional groups or side chains from this stable anchor, exploring different chemical functionalities and spatial arrangements to optimize interactions with the target protein. This scaffold-based approach is a powerful strategy in drug discovery. nih.govrsc.org

Alternatively, a fragment-based approach can be employed, where the dibenzo[b,d]furan and pentanamide components are considered as individual fragments. nih.govwikipedia.org These fragments can be used to search for similar interactions in other molecular contexts or serve as starting points for building entirely new molecules. Computational tools can link these or other fragments together in novel ways to create a diverse library of potential drug candidates. nih.gov

The this compound structure can also guide the design of peptidomimetics, where the dibenzofuran core can be used to mimic the secondary structure of peptides, such as β-turns. researchgate.net This is particularly relevant for targeting protein-protein interactions.

The power of these in silico methods lies in their ability to rapidly generate and evaluate a large number of virtual compounds, prioritizing those with the highest predicted affinity and best drug-like properties for synthesis and experimental testing. This significantly accelerates the early stages of drug discovery. arxiv.orgnih.gov

Scaffold-Based De Novo Design

In scaffold-based de novo design, the dibenzo[b,d]furan core of this compound serves as a rigid and structurally defined starting point. ontosight.ainih.gov This "privileged scaffold" can be placed within the active site of a biological target, and computational algorithms can then explore various chemical modifications to optimize binding affinity and other desirable properties. nih.gov

The process typically involves the following steps:

Scaffold Hopping: Identifying alternative core structures that can mimic the binding mode of the dibenzo[b,d]furan scaffold while offering novel intellectual property and potentially improved properties.

Side Chain Optimization: The pentanamide side chain of this compound can be systematically modified. Algorithms can explore different lengths, branching patterns, and functional groups to enhance interactions with the target protein.

Vector Space Exploration: The points of attachment on the dibenzo[b,d]furan scaffold allow for the exploration of different "vectors" in three-dimensional space, enabling the design of molecules that can reach into and interact with specific sub-pockets of the target's binding site.

Below is a table illustrating how the dibenzo[b,d]furan scaffold from this compound can be used to generate a virtual library of new compounds through side chain modification.

Scaffold Modification Vector Example Side Chain Modifications Potential New Compounds
Dibenzo[b,d]furanPosition 3- Shorter/longer alkyl amides- Aromatic amides- Sulfonamides- EstersN-(dibenzo[b,d]furan-3-yl)propanamideN-(dibenzo[b,d]furan-3-yl)benzamideN-(dibenzo[b,d]furan-3-yl)methanesulfonamideMethyl dibenzo[b,d]furan-3-carboxylate

Fragment-Based De Novo Design

Fragment-based drug discovery (FBDD) utilizes small molecular fragments, typically with molecular weights under 300 Da, that bind weakly to the target of interest. wikipedia.org These fragments are then grown or linked together to create more potent lead compounds. nih.gov In the context of this compound, both the dibenzo[b,d]furan core and the pentanamide side chain can be considered as fragments.

The FBDD process guided by this compound would involve:

Fragment Identification: The dibenzo[b,d]furan and pentanamide moieties would be included in a virtual fragment library.

Fragment Screening: Computational screening of this library against a biological target to identify fragments that bind, even with low affinity.

Fragment Growing or Linking: Once a fragment, such as the dibenzo[b,d]furan core, is identified as a binder, computational algorithms can "grow" it by adding new functional groups to improve its affinity and selectivity. Alternatively, if two fragments are found to bind in adjacent pockets, they can be computationally "linked" to create a single, more potent molecule.

The following table outlines the properties of the constituent fragments of this compound, which are relevant for their use in FBDD.

Fragment Molecular Formula Molecular Weight ( g/mol ) Key Features
Dibenzo[b,d]furanC₁₂H₈O168.19Rigid, planar, aromatic system
PentanamideC₅H₁₁NO101.15Flexible, contains hydrogen bond donor and acceptor

The use of these principles in computational chemistry allows for the systematic exploration of chemical space around the core structure of this compound, facilitating the rational design of novel compounds with potentially enhanced biological activity.

Future Directions and Research Perspectives for N Dibenzo B,d Furan 3 Ylpentanamide

Exploration of Novel Biological Targets for Dibenzo[b,d]furan-Amide Derivatives

The dibenzo[b,d]furan core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai The future exploration of N-dibenzo[b,d]furan-3-ylpentanamide and its analogues should focus on identifying and validating novel biological targets to unlock their full therapeutic potential.

A promising area of investigation is the inhibition of protein kinases. For instance, certain dibenzo[b,d]furan derivatives have shown potent inhibitory activity against Pim kinases, which are implicated in various cancers. mdpi.com Further screening of a library of this compound analogues against a panel of kinases could reveal new and selective inhibitors. Another avenue is the exploration of their potential as antiplatelet agents, as some dibenzofuran-piperazine derivatives have been evaluated for this activity. tandfonline.comtandfonline.com

Additionally, given the structural similarities to some natural products with antimicrobial properties, investigating the activity of this compound derivatives against a range of bacterial and fungal pathogens is warranted. mdpi.com The amide functionality in the molecule could also play a crucial role in its biological activity, as amides are common motifs in many bioactive molecules. ontosight.ai

Table 1: Potential Biological Targets for Dibenzo[b,d]furan-Amide Derivatives

Target ClassSpecific ExamplesRationale
Protein KinasesPim-1/2, CLK1Known activity of related dibenzofuran (B1670420) compounds. mdpi.com
Platelet Aggregation FactorsArachidonic Acid-induced aggregationPrevious studies on similar structures. tandfonline.com
Bacterial EnzymesDihydrofolate reductase, DNA gyraseBroad-spectrum antimicrobial potential.
Fungal Cell Wall ComponentsGlucan synthasePotential for novel antifungal agents.
Viral ProteinsProteases, PolymerasesExploration for antiviral therapies.

Development of Advanced Synthetic Methodologies for this compound Analogues

The synthesis of dibenzofurans can generally be categorized into two main strategies: the intramolecular C-C bond formation from diaryl ethers and the intramolecular O-arylation of 2-arylphenols. mdpi.com To efficiently explore the structure-activity relationships of this compound, the development of advanced and versatile synthetic methodologies is crucial.

Future research should focus on creating a diverse library of analogues by modifying both the dibenzo[b,d]furan core and the pentanamide (B147674) side chain. This could involve the introduction of various substituents on the aromatic rings to modulate electronic and steric properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, could be employed to introduce a wide range of functional groups. biointerfaceresearch.com

Furthermore, the development of one-pot synthesis procedures would significantly streamline the production of these analogues. researchgate.net The use of flow chemistry could also offer advantages in terms of reaction control, scalability, and safety. Exploring enzymatic or biocatalytic methods for key synthetic steps could lead to more sustainable and stereoselective syntheses.

Integration of Multi-Omics Data in Understanding Compound Activity

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, an integrated multi-omics approach is essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's mechanism of action and identify potential biomarkers of its activity.

For example, treating cancer cell lines with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the signaling pathways affected by the compound. researchgate.net Metabolomic analysis of treated cells or organisms can provide insights into the metabolic perturbations induced by the compound. researchgate.netresearchgate.net This multi-faceted approach has been successfully used to study the biosynthesis of biphenyl (B1667301) and dibenzofuran phytoalexins in plants, demonstrating its power in unraveling complex biological processes. researchgate.netbeilstein-journals.orgacs.org

By integrating these datasets, researchers can build a more complete picture of how this compound exerts its effects, leading to a more rational approach to lead optimization and patient stratification in future clinical applications.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. mdpi.comresearchgate.net In the context of this compound research, these computational tools can be applied in several key areas.

Secondly, AI can be used to optimize synthetic routes by predicting reaction outcomes and suggesting the most efficient reaction conditions. nih.gov This can accelerate the synthesis of new analogues for biological testing. Finally, ML algorithms can analyze complex multi-omics datasets to identify subtle patterns and correlations that may be missed by traditional analysis methods, leading to new hypotheses about the compound's mechanism of action. mdpi.com

Table 2: AI and Machine Learning Applications in Dibenzofuran Research

Application AreaSpecific TaskExpected Outcome
Drug DesignVirtual screening of analogue librariesPrioritization of candidates for synthesis.
Synthesis PlanningRetrosynthesis analysis and reaction condition optimizationMore efficient and sustainable synthetic routes.
Mechanistic StudiesAnalysis of multi-omics dataIdentification of novel biological pathways and targets.
Property PredictionADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profilingEarly assessment of drug-like properties. researchgate.net

Collaborative Research Frameworks for Accelerating Discovery in Dibenzo[b,d]furan Chemistry

The multifaceted nature of modern drug discovery necessitates a collaborative approach. To accelerate progress in the study of this compound and its analogues, establishing collaborative research frameworks is paramount. These collaborations should bring together experts from academia, industry, and government research institutions.

Such frameworks can facilitate the sharing of resources, expertise, and data. For example, a consortium could be formed to create and screen a large, diverse library of dibenzo[b,d]furan-amide derivatives. Academic labs could focus on basic research and target identification, while pharmaceutical companies could contribute their expertise in medicinal chemistry, preclinical development, and clinical trials.

Open-source data platforms could be established to share screening results, synthetic protocols, and computational models, fostering a more transparent and efficient research ecosystem. By working together, researchers can overcome the challenges of drug discovery and more rapidly translate the therapeutic potential of this compound into tangible benefits for patients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.